molecular formula C8H9N5O5 B13915829 [[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate

[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate

Cat. No.: B13915829
M. Wt: 255.19 g/mol
InChI Key: NKEKFGDSLGKSTH-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C8H11N5O5 and a molecular weight of 257.2 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a guanidine group attached to a nitrophenyl ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is followed by the addition of nitric acid to yield the nitrate salt . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

1-(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted guanidines.

Scientific Research Applications

1-(2-Methyl-5-nitrophenyl)guanidine nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, while the guanidine group enhances the compound’s reactivity. The pathways involved in its action include inhibition of protein kinases and modulation of signal transduction pathways .

Comparison with Similar Compounds

1-(2-Methyl-5-nitrophenyl)guanidine nitrate can be compared with other similar compounds, such as:

The uniqueness of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N5O5

Molecular Weight

255.19 g/mol

IUPAC Name

[(E)-[amino-(2-methyl-5-nitroanilino)methylidene]amino] nitrate

InChI

InChI=1S/C8H9N5O5/c1-5-2-3-6(12(14)15)4-7(5)10-8(9)11-18-13(16)17/h2-4H,1H3,(H3,9,10,11)

InChI Key

NKEKFGDSLGKSTH-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N/C(=N/O[N+](=O)[O-])/N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=NO[N+](=O)[O-])N

Origin of Product

United States

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